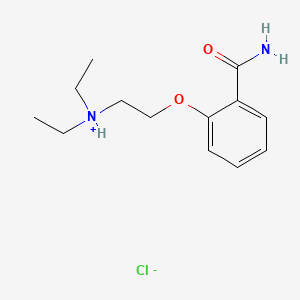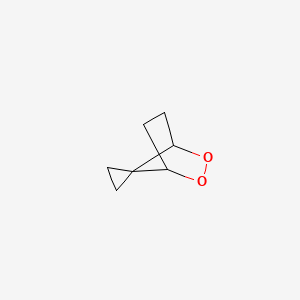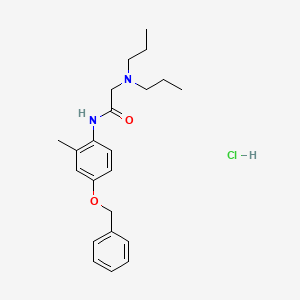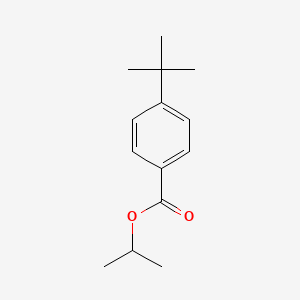
Benzoic acid, 4-(1,1-dimethylethyl)-, 1-methylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 4-(1,1-dimethylethyl)benzoate, also known as Isopropyl p-tert-butylbenzoate, is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . It is a benzoate ester, characterized by the presence of an isopropyl group and a tert-butyl group attached to the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-(1,1-dimethylethyl)benzoate typically involves the esterification of 4-(1,1-dimethylethyl)benzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of Isopropyl 4-(1,1-dimethylethyl)benzoate follows similar principles but on a larger scale. The process involves the continuous feeding of 4-(1,1-dimethylethyl)benzoic acid and isopropanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation or crystallization to achieve the desired purity .
化学反应分析
Types of Reactions
Isopropyl 4-(1,1-dimethylethyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-(1,1-dimethylethyl)benzoic acid and isopropanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 4-(1,1-dimethylethyl)benzoic acid and isopropanol.
Reduction: 4-(1,1-dimethylethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Isopropyl 4-(1,1-dimethylethyl)benzoate is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving ester hydrolysis and enzyme kinetics.
Medicine: Research on its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of Isopropyl 4-(1,1-dimethylethyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and isopropyl groups .
相似化合物的比较
Isopropyl 4-(1,1-dimethylethyl)benzoate can be compared with other benzoate esters, such as:
Ethyl benzoate: Lacks the steric hindrance provided by the tert-butyl group, making it more reactive in certain reactions.
Methyl benzoate: Similar in structure but with a methyl group instead of an isopropyl group, leading to different physical and chemical properties.
Butyl benzoate: Contains a butyl group, which affects its solubility and reactivity compared to Isopropyl 4-(1,1-dimethylethyl)benzoate.
The uniqueness of Isopropyl 4-(1,1-dimethylethyl)benzoate lies in its specific combination of steric and electronic effects, which influence its reactivity and applications in various fields .
属性
CAS 编号 |
67952-56-1 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
propan-2-yl 4-tert-butylbenzoate |
InChI |
InChI=1S/C14H20O2/c1-10(2)16-13(15)11-6-8-12(9-7-11)14(3,4)5/h6-10H,1-5H3 |
InChI 键 |
RTUBKODHZNPRDT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
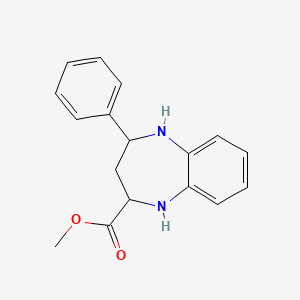
![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)
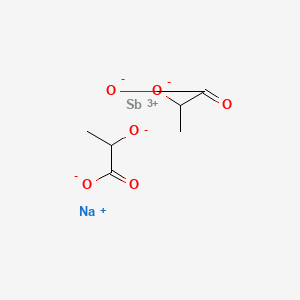
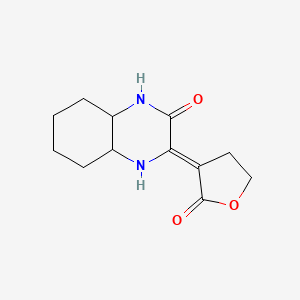
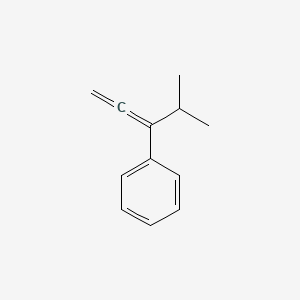
![Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13766742.png)
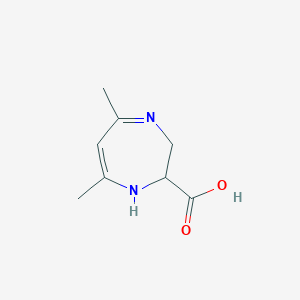
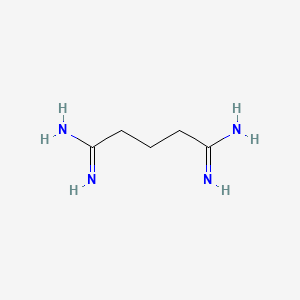
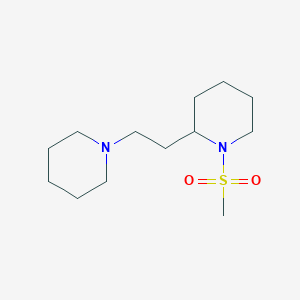
![7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13766759.png)
